molecular formula C10H7F4N B2673048 2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile CAS No. 2386895-35-6

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

Cat. No. B2673048
CAS RN: 2386895-35-6
M. Wt: 217.167
InChI Key: WMRTZVHYWRXDQR-UHFFFAOYSA-N
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Description

“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a chemical compound with the CAS Number: 1706438-79-0 . It has a molecular weight of 217.17 . The compound is solid in physical form and is stored at ambient temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is a solid at room temperature . It has a molecular weight of 217.17 .

Scientific Research Applications

Chemical Synthesis

“2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile” is used as a reactant in chemical synthesis . Its unique structure allows it to participate in various reactions, contributing to the synthesis of complex molecules.

Functionalization via Lithiation

This compound can undergo lithiation, a process where a lithium atom is introduced into the molecule . This can lead to the formation of new compounds with different properties, expanding its potential applications.

Rhodium-Catalyzed Conjugate Addition Reactions

It can also be used in rhodium-catalyzed conjugate addition reactions . These reactions are useful in organic synthesis, particularly in the creation of carbon-carbon bonds.

Preparation of Inhibitors

The compound can be used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This suggests potential applications in cancer research and treatment.

Chemical Derivatization

It can be used in the chemical derivatization of amino-functionalized model surfaces . This process modifies the chemical structure of a surface, altering its properties and interactions with other substances.

Preparation of Arylaminothiocarbonylpyridinium Zwitterionic Salts

The compound can be used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts . These salts have unique properties and can be used in various chemical reactions.

properties

IUPAC Name

2-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F4N/c1-6-4-8(10(12,13)14)5-7(2-3-15)9(6)11/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRTZVHYWRXDQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methyl-5-(trifluoromethyl)phenylacetonitrile

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